N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Description
N-(4-Methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (CAS RN: 384849-51-8) is a 1,3,5-triazine derivative with a molecular formula of C₂₀H₁₉F₃N₆O and a molecular weight of 416.407 g/mol . The compound features three distinct substituents on the triazine core: a 4-methoxyphenyl group at the N2 position, a morpholin-4-yl group at the C6 position, and a 3-(trifluoromethyl)phenyl group at the N4 position. Morpholine, a polar heterocycle, may improve solubility and bioavailability.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-31-17-7-5-15(6-8-17)25-18-27-19(29-20(28-18)30-9-11-32-12-10-30)26-16-4-2-3-14(13-16)21(22,23)24/h2-8,13H,9-12H2,1H3,(H2,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKJULOIIJLRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Introduction of Substituents: The methoxyphenyl, morpholinyl, and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine exhibit significant anticancer properties. For example, triazine derivatives have been studied for their ability to inhibit specific protein kinases involved in cancer cell proliferation. These compounds can modulate cellular activities and may lead to the development of novel anticancer therapies .
Antimicrobial Properties
Triazine derivatives have also shown promise as antimicrobial agents. The presence of trifluoromethyl groups in the structure enhances the biological activity of these compounds against various bacterial strains. Studies suggest that modifications to the triazine core can yield compounds with improved efficacy against resistant microbial strains .
Herbicides
The triazine class of compounds is well-known for its use as herbicides. The specific compound may serve as a lead structure for developing new herbicides that target specific weed species while minimizing environmental impact. The mechanism typically involves disrupting photosynthesis in target plants, leading to their death .
Plant Growth Regulators
Research indicates that certain triazines can act as plant growth regulators, promoting or inhibiting growth depending on their concentration and formulation. This application can be crucial for enhancing crop yields and managing growth patterns in agricultural settings .
UV Stabilizers
The compound's structural characteristics make it a candidate for use as a UV stabilizer in polymers and coatings. Triazines are known for their ability to absorb UV radiation effectively, thereby protecting materials from photodegradation and extending their lifespan .
Photovoltaic Materials
Recent studies have explored the use of triazine derivatives in organic photovoltaic devices due to their electronic properties. The incorporation of such compounds can improve charge transport and enhance the efficiency of solar cells .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
a) Substituent Effects on Reactivity and Functionality
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group donates electrons via resonance, while the 3-(trifluoromethyl)phenyl group withdraws electrons inductively. This balance contrasts with the strongly electron-withdrawing nitro group in ’s compound, which may limit its stability in biological systems .
- Morpholine vs. Other Heterocycles : Morpholin-4-yl (target, ) improves solubility compared to benzofuran () or thiadiazole (), which prioritize hydrophobic interactions .
c) Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research data.
Chemical Structure
The compound features a triazine core with various substituents that contribute to its biological activity. Its structural formula is represented as follows:
The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The triazine moiety is known for its capability to inhibit certain kinases and other enzymes, which can lead to anti-cancer and antimicrobial effects.
1. Antimicrobial Activity
Research has demonstrated that derivatives of triazines exhibit potent antimicrobial properties. For instance, compounds with trifluoromethyl groups have shown enhanced activity against resistant strains of bacteria. In vitro studies indicate that the minimum inhibitory concentration (MIC) values for some derivatives range from 0.125 to 8 µg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazine derivative with CF3 | S. aureus | 0.125 |
| Triazine derivative with CF3 | E. coli | 1 |
| Thiourea derivatives | Acinetobacter baumannii | 8 |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth by targeting specific signaling pathways. For example, one study reported that triazine derivatives could inhibit the proliferation of cancer cell lines with IC50 values ranging from 10 to 30 µM .
3. Neuroprotective Effects
Emerging evidence suggests that triazine derivatives may possess neuroprotective properties, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. This is particularly relevant for conditions like Alzheimer’s disease where oxidative stress plays a critical role .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of triazine derivatives against multi-drug resistant strains. The results indicated that the presence of the trifluoromethyl group significantly enhanced the antimicrobial activity compared to non-substituted analogs.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, a specific derivative was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed a dose-dependent increase in cytotoxicity, suggesting potential use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
